Ethyl 1,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 1,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and is carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can yield alcohols. Substitution reactions can yield halogenated or alkylated derivatives .
Scientific Research Applications
Ethyl 1,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 1,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For example, as an MMP inhibitor, it binds to the active site of the enzyme, preventing it from degrading extracellular matrix components. This inhibition can help in the treatment of diseases such as cancer and arthritis . The compound may also interact with other molecular pathways, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Ethyl 1,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl ester group and the dimethyl substitution on the pyrimidine ring can enhance its stability and make it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C9H12N2O3 |
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Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl 1,2-dimethyl-6-oxopyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-4-14-9(13)7-5-10-6(2)11(3)8(7)12/h5H,4H2,1-3H3 |
InChI Key |
IEUXWHCIVVTKTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N(C1=O)C)C |
Origin of Product |
United States |
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